molecular formula C11H13ClN2O2 B11762761 Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate

Cat. No.: B11762761
M. Wt: 240.68 g/mol
InChI Key: JHOCJALLQHWBON-GXDHUFHOSA-N
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Description

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of hydrazone and is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a chloro group and an ethyl ester group attached to a hydrazono moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate can be synthesized through the reaction of ethyl 2-chloroacetoacetate with 2-methylphenylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction parameters, such as temperature, pressure, and solvent composition, are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hydrazones.

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic reactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate
  • Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]-acetate
  • Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate

Uniqueness

Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

JHOCJALLQHWBON-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C)Cl

Origin of Product

United States

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